

In-Depth Technical Guide: BMS-794833 Target Profile and Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases critical in cancer progression. This document provides a comprehensive technical overview of its target profile, kinase selectivity, and the methodologies used for its characterization. Detailed experimental protocols and visual representations of the associated signaling pathways are presented to facilitate a deeper understanding of its mechanism of action.

Target Profile and Kinase Selectivity

BMS-794833 is a dual inhibitor of Met (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] It also demonstrates potent inhibitory activity against other related kinases, including Ron, Axl, and Flt3.[2][4][5] The compound's inhibitory activity is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-794833



Target Kinase	IC50 (nM)
c-Met	1.7
VEGFR2	15
Ron	<3
AxI	<3
Flt3	<3

Data sourced from multiple suppliers and publications.[1][2][3][4]

Table 2: Cellular Activity of BMS-794833

Cell Line	Target Pathway	IC50 (nM)
GTL-16	c-Met	39

GTL-16 is a human gastric carcinoma cell line with an amplified c-Met gene.[1][4]

Experimental Protocols Radiometric Kinase Assay for c-Met and VEGFR2

This protocol outlines a radiometric filter binding assay to determine the in vitro kinase activity of c-Met and VEGFR2 in the presence of **BMS-794833**.

Materials:

- Recombinant human c-Met or VEGFR2 kinase
- Peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for general tyrosine kinases)
- [y-33P]ATP
- Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
- BMS-794833 (dissolved in DMSO)



- 8% Trichloroacetic acid (TCA)
- GF/C filter plates
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.
- Add varying concentrations of BMS-794833 or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the reaction at 30°C for 1 hour.[4]
- Stop the reaction by adding 8% TCA.[4]
- Transfer the reaction mixture to a GF/C filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [y-33P]ATP.
- · Quantify the amount of incorporated radiolabel using a scintillation counter.
- Calculate the percent inhibition for each concentration of BMS-794833 and determine the IC50 value.

MTS Cell Proliferation Assay

This protocol describes the use of an MTS assay to determine the effect of **BMS-794833** on the proliferation of GTL-16 cells.

Materials:

- GTL-16 human gastric carcinoma cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)



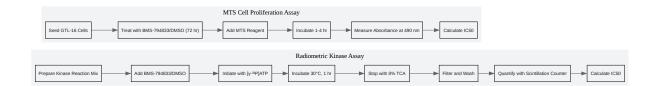
- · 96-well plates
- BMS-794833 (dissolved in DMSO)
- MTS reagent (containing an electron coupling reagent like PES)
- Plate reader (spectrophotometer)

Procedure:

- Seed GTL-16 cells into 96-well plates at a predetermined density and incubate for 24 hours.
 [4]
- Treat the cells with a serial dilution of BMS-794833 or DMSO (vehicle control) for 72 hours.
 [4]
- Add 20 μL of MTS reagent to each well.[6][7]
- Incubate the plates for 1-4 hours at 37°C.[6][7]
- Measure the absorbance at 490 nm using a plate reader. [7][8]
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations Experimental Workflow



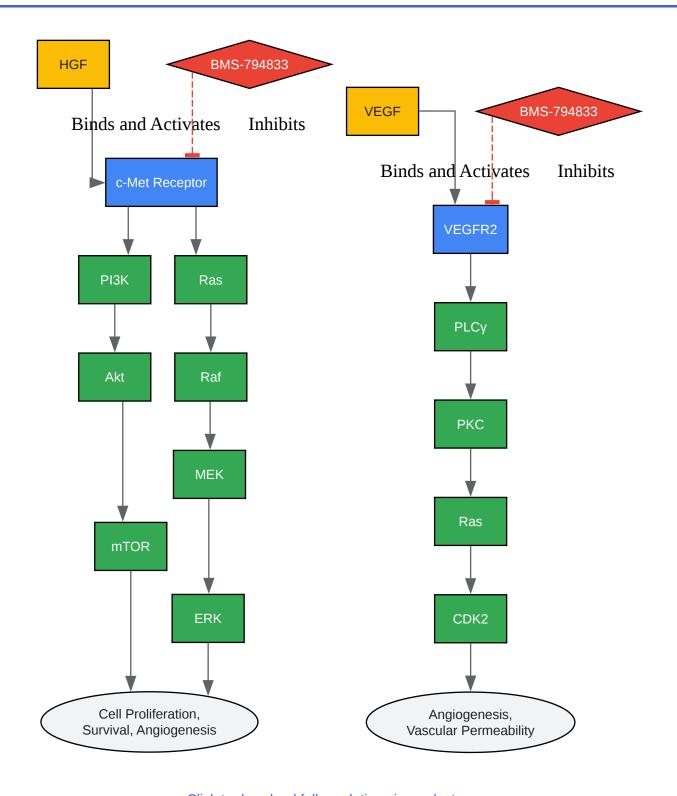


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Caption: Workflow for in vitro kinase and cellular proliferation assays.

c-Met Signaling Pathway Inhibition





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